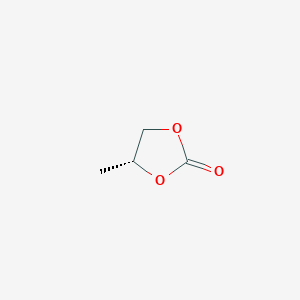
(R)-(+)-丙烯碳酸酯
描述
Synthesis Analysis
The synthesis of dimethyl carbonate (DMC), a closely related compound to PC, primarily involves the transesterification of propylene carbonate and methanol. Over 90% of DMC in China is produced through this route, highlighting an environmentally benign and efficient process. Various technologies, including homogeneous and heterogeneous catalysts, have been explored for DMC production, underscoring the significance of catalyst preparation in achieving high catalytic performance. The review by Deng et al. (2019) provides a comprehensive examination of these catalysts, revealing the advantages of heterogeneous catalysts in terms of separation ease and potential industrial application despite their lower efficiency compared to homogeneous catalysts (Deng, Lei, Yao, & Zhigang, 2019).
Molecular Structure Analysis
Propylene carbonate's molecular structure, characterized by a cyclic carbonate group, endows it with unique chemical reactivity and solvation properties. The synthesis and polymerization of organic carbonates, including PC, have been extensively reviewed, highlighting their applications in producing monomers, polymers, surfactants, and as fuel additives. Shukla and Srivastava (2017) provide an insightful review into the synthesis of organic carbonates from urea, detailing various catalysts used and their performance, as well as the challenges and future perspectives in the field (Shukla & Srivastava, 2017).
Chemical Reactions and Properties
PC's chemical properties are leveraged in numerous reactions, including its role as a solvent and reactant in the synthesis of other valuable chemicals. The direct oxidation of propylene to propylene oxide, a key industrial process, benefits from the solvent properties of PC. Khatib and Oyama (2015) summarize recent advancements in catalytic oxidation processes, emphasizing the significance of selecting suitable catalysts and reaction conditions to optimize product yields and selectivity (Khatib & Oyama, 2015).
Physical Properties Analysis
PC's physical properties, such as its high boiling point, low volatility, and excellent solvency, make it an ideal solvent for various applications. The review by Herzberger et al. (2016) discusses the polymerization of ethylene oxide, propylene oxide, and other alkylene oxides, providing insights into the synthesis of novel polymer architectures and bioconjugation, which are directly influenced by the physical properties of the monomers used (Herzberger et al., 2016).
Chemical Properties Analysis
The chemical versatility of PC is further highlighted in its application in ring-opening polymerization to produce polycarbonates. Baki, Dib, and Sahin (2022) review the synthesis of polycarbonates via ring-opening polymerization of cyclic carbonates, focusing on the challenges, mechanisms, and the potential for green alternatives inspired by CO2 utilization (Baki, Dib, & Sahin, 2022).
科学研究应用
药物分析:用于 RP-HPLC 方法中估算复方剂型中的对乙酰氨基酚和洛诺昔康 (N. Varsha 等人,2014 年)。
化学反应:作为溶剂,在铑催化的分子间炔烃加氢酰基化反应中有效,可高产烯酮产物 (Philip Lenden 等人,2011 年)。它还用于绿色条件下的 Suzuki-Miyaura 反应 (A. Czompa 等人,2019 年),以及脯氨酸催化的羟醛反应 (M. North 和 P. Villuendas,2010 年)。它还用作醛和酮的脯氨酸催化 β-肼化反应中的环保溶剂 (Christopher Beattie 等人,2011 年)。
聚合物生产:它有助于生产环保聚合物 (Łukasz Kotyrba 等人,2022 年),包括具有改进物理性能的聚(丙烯碳酸酯)链 (B. Lee 和 Anish Cyriac,2011 年)。
能量存储:在锂离子电池中,由丙烯碳酸酯衍生的亚硫酸丙烯酯用作成膜电解质添加剂 (Gerhard H. Wrodnigg 等人,1999 年)。
绿色化学:它用于无有机溶剂工艺,从超临界 CO2 和环氧丙烷合成丙烯碳酸酯 (Ya Du 等人,2005 年)。
材料科学:它在聚(丙烯碳酸酯)/氧化石墨烯纳米复合材料中的应用显示了在组织工程应用中的潜力 (Guanghui Yang 等人,2013 年)。
催化:它在官能化烯烃的不对称铑催化氢化反应 (B. Schäffner 等人,2008 年) 和超临界 CO2 条件下的催化剂循环 (Liang He 等人,2003 年) 中发挥作用。
电化学:它用于控制电池中富含丙烯碳酸酯的电解质中石墨阳极上的界面化学 (H. Xiang 等人,2015 年)。
安全和危害
属性
IUPAC Name |
(4R)-4-methyl-1,3-dioxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-3-2-6-4(5)7-3/h3H,2H2,1H3/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOJZAUFBMNUDX-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901301204 | |
| Record name | (4R)-4-Methyl-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901301204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-Propylene carbonate | |
CAS RN |
16606-55-6 | |
| Record name | (4R)-4-Methyl-1,3-dioxolan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16606-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-4-Methyl-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901301204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dioxolan-2-one, 4-methyl-, (4R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2,2'-Bi-1H-indole]-3,3'-diol, bis(hydrogen sulfate) (ester), disodium salt](/img/structure/B16597.png)
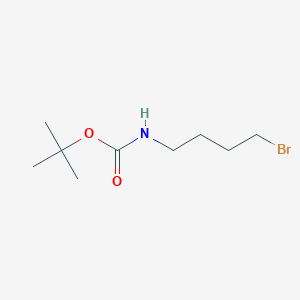
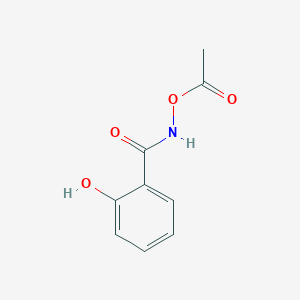
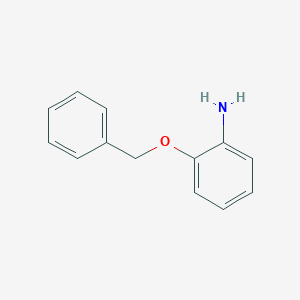
![(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-B](/img/structure/B16608.png)
![(6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16609.png)
![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide](/img/structure/B16610.png)
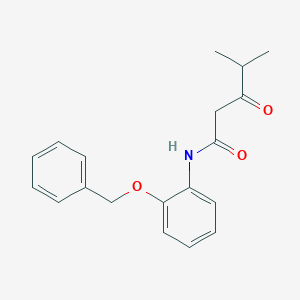


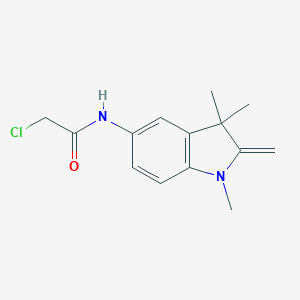
![Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate](/img/structure/B16630.png)
![(+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B16633.png)
